Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
CAS No.: 93258-88-9
Cat. No.: VC5313547
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93258-88-9 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.213 |
| IUPAC Name | methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | GSWJOSIENRJOBT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C1CCNC2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate features a tetrahydroisoquinoline backbone, a bicyclic system comprising a benzene ring fused to a piperidine ring. The ketone group at position 1 () and the methyl ester moiety at position 5 () are critical to its reactivity and pharmacological potential . The compound’s structure is corroborated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which confirm the presence of characteristic proton environments and fragmentation patterns .
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.21 g/mol | |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | |
| Partition Coefficient (LogP) | 0.7591 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 1 |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . The TPSA of 55.4 Ų indicates moderate polarity, aligning with its solubility in polar aprotic solvents like dimethylformamide (DMF) and methanol .
Synthesis and Reaction Mechanisms
Palladium-Catalyzed Carbonylation
The most documented synthesis route involves a palladium-catalyzed carbonylation reaction. As described in patent WO2020/198537 , 5-bromo-3,4-dihydroisoquinolin-1-one is reacted with carbon monoxide and methanol in the presence of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) () and triethylamine (TEA) in DMF .
Reaction Conditions:
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Catalyst: (0.35 mmol)
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Solvent: DMF (6.00 mL)
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Temperature: 85°C under 1 atm CO
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Time: 16 hours
Mechanistic Insights:
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by CO insertion to form an acylpalladium intermediate. Methanol acts as a nucleophile, displacing the palladium moiety to yield the methyl ester .
Workup and Purification
Post-reaction, the mixture is diluted with ethyl acetate (EA), filtered through Celite, and concentrated. Liquid-liquid extraction with EA and water removes polar impurities, followed by silica gel chromatography (hexanes/EA) to isolate the product . Characterization via LCMS-ESI () and -NMR (400 MHz, CDCl) confirms purity .
Applications in Pharmaceutical Research
MRGPR X4 Modulation
This compound is a key intermediate in synthesizing modulators of Mas-related G-protein coupled receptor X4 (MRGPR X4), a target implicated in pruritus, inflammatory diseases, and cancer . Patent US11643399 details its incorporation into quinoline derivatives that inhibit MRGPR X4 signaling, demonstrating nanomolar potency in vitro .
Structure-Activity Relationship (SAR) Studies
The ester group at position 5 enhances metabolic stability compared to carboxylic acid analogs, while the tetrahydroisoquinoline scaffold provides rigidity for optimal receptor binding . Modifications to the ketone or ester moieties are explored to optimize pharmacokinetic profiles .
Computational and Spectroscopic Data
NMR Spectroscopy
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8.30 (dd, Hz, 1H, Ar-H)
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8.09 (dd, Hz, 1H, Ar-H)
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7.42 (t, Hz, 1H, Ar-H)
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3.92 (s, 3H, OCH)
Mass Spectrometry
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Calculated for : 205.07
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Observed: 205.74
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